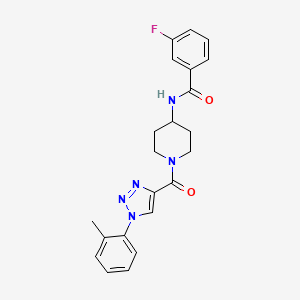

3-fluoro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

3-fluoro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a benzamide derivative featuring a piperidine core substituted with a 1,2,3-triazole ring linked to an o-tolyl group (ortho-methylphenyl) and a fluorinated benzamide moiety.

Properties

IUPAC Name |

3-fluoro-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-15-5-2-3-8-20(15)28-14-19(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-6-4-7-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMPWCUSLDSWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

Fluorination: The fluorine atom is incorporated using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling Reactions: The final step involves coupling the triazole and piperidine intermediates with benzoyl chloride derivatives under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

The biological activities of 3-fluoro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be categorized into several key areas:

- Anticancer Activity : Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole ring can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, studies have shown that triazole-based compounds can inhibit polo-like kinase 1 (Plk1), a critical regulator of mitosis in cancer cells .

- Antimicrobial Properties : The triazole moiety is recognized for its antimicrobial activity against a range of pathogens. Compounds with similar structures have demonstrated efficacy against bacterial and fungal infections, suggesting that this compound may exhibit similar properties .

- Neuroprotective Effects : Emerging research indicates that triazole-containing compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these compounds to inhibit cholinesterase enzymes makes them candidates for Alzheimer's disease treatment .

Synthesis Strategies

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for synthesizing triazoles.

- Carbonyl Addition : The introduction of the carbonyl group is crucial for enhancing the compound's reactivity and biological activity.

- Piperidine Modification : Modifying the piperidine ring to incorporate various substituents can optimize the compound's pharmacological profile.

Case Study 1: Anticancer Potential

A study published in Nature highlighted the efficacy of triazole derivatives in inhibiting Plk1 activity. The research demonstrated that specific modifications to the triazole structure significantly enhanced anticancer activity in vitro and in vivo models .

Case Study 2: Antimicrobial Efficacy

Research conducted by various institutions has shown that triazole-based compounds exhibit broad-spectrum antimicrobial activity. For example, derivatives similar to this compound were effective against both Gram-positive and Gram-negative bacteria .

Case Study 3: Neuroprotective Effects

A recent review discussed the potential of triazoles as multitargeted inhibitors for neurodegenerative diseases. The study emphasized the importance of structural modifications in enhancing bioavailability and efficacy against cholinesterase enzymes .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring and piperidine moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The fluorine atom enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine and Trifluoromethyl Groups: Compound 7k (3-Fluoro-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide, 66.4% yield) incorporates a trifluoromethyl group, which increases lipophilicity (logP) compared to the target compound’s single fluorine substituent .

- o-Tolyl vs. Other Aromatic Substituents: The o-tolyl group introduces steric hindrance due to the methyl group in the ortho position, which could restrict rotational freedom and influence binding pocket interactions. In contrast, analogs like 17b (3-Fluoro-N-(1-(4-guanidinobenzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide) feature a para-substituted guanidino group, enhancing solubility via hydrogen bonding but reducing membrane permeability .

Crystallographic and Conformational Analysis

- Piperidine Conformation: Crystal structures of related compounds (e.g., 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate) reveal chair conformations of the piperidine ring, with substituents influencing packing via N–H···O and C–H···O hydrogen bonds .

Bioactivity and Functional Comparisons

Enzyme Inhibition and Binding Modes

- Triazole-Containing Inhibitors :

- Compounds like 8 (N-{4-[1-(1-{4-[3-(o-Tolyl)imidazo[1,2-a]pyridin-2-yl]benzyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]phenyl}acrylamide) and 13 (N-[3-(1-{1-[4-(5-oxo-3-phenyl-5,6-dihydro-1,6-naphthyridin-2-yl)benzyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)phenyl]acrylamide) utilize triazole rings for covalent or allosteric enzyme inhibition, suggesting the target compound may share similar binding mechanisms .

- The fluorine atom in the target’s benzamide moiety could mimic hydroxyl or carbonyl groups in substrate-enzyme interactions, as seen in TD-1c (a fluorinated phenylalanine derivative with 85% yield and confirmed NMR shifts) .

Solubility and Pharmacokinetics

- Guanidino vs. Hydrophobic Groups: 17b’s guanidino group improves aqueous solubility (logS = -3.5 predicted) but may limit blood-brain barrier penetration, whereas the target’s o-tolyl group enhances lipophilicity (predicted logP = 3.8), favoring CNS activity .

Analytical Characterization

- NMR and HRMS Data :

Biological Activity

The compound 3-fluoro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of benzamide and triazole, which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Key reactions include:

- Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of o-tolyl hydrazine with appropriate carbonyl compounds.

- Piperidine Derivation : The piperidine ring is introduced via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the triazole-piperidine derivative with a 3-fluorobenzoyl chloride.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | Antibacterial | 10 |

| Triazole Derivative B | Antifungal | 15 |

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. Compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.

- Disruption of Cell Membrane Integrity : Similar triazole derivatives have been shown to disrupt microbial cell membranes, leading to cell lysis.

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a related triazole compound significantly reduced bacterial load in infected animal models .

- Anticancer Research : In vitro studies showed that treatment with triazole derivatives led to a marked decrease in cell viability in cancer cell lines compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step reactions involving triazole ring formation and subsequent coupling with piperidine and benzamide moieties. Key steps include:

- Triazole synthesis : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole formation. Anhydrous acetonitrile and reflux (80–110°C) are critical for yield optimization .

- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between intermediates. Monitor pH and stoichiometry to minimize side products .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- Answer : Standard characterization includes:

- NMR spectroscopy : , , and NMR to confirm substituent positions and fluorine incorporation. For example, aromatic protons in the o-tolyl group appear as distinct doublets in NMR .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~478.18 g/mol) and detect isotopic patterns from fluorine .

- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .

Q. What safety protocols should be followed when handling this compound in the lab?

- Answer : Based on its structural analogs:

- GHS hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2). Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of aerosols/dust.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for fluorination or piperidine substitution .

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to predict binding affinities. Use software like AutoDock Vina with optimized force fields .

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize synthetic targets .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in murine models) and blood-brain barrier permeability using LC-MS/MS .

- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites contributing to efficacy discrepancies .

- Dose optimization : Conduct allometric scaling from animal models to human-equivalent doses while adjusting for species-specific metabolic differences .

Q. How can reaction kinetics and mechanistic studies improve the scalability of its synthesis?

- Answer :

- Kinetic profiling : Use in situ IR or -NMR to monitor triazole formation rates under varying temperatures/catalysts .

- Mechanistic probes : Isotopic labeling (e.g., -azides) to trace regioselectivity in CuAAC steps .

- Flow chemistry : Transition batch processes to continuous flow systems for improved heat/mass transfer and reduced reaction times .

Q. What experimental approaches determine the compound’s stability under physiological conditions?

- Answer :

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .

- Lyophilization stability : Assess shelf-life by storing lyophilized powder at -20°C, 4°C, and 25°C with periodic LC-MS analysis .

- Light sensitivity : Use ICH Q1B guidelines to test photostability under UV/visible light .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.